Troxypyrrolium tosilate
Description
Historical Context of Related Chemical Classes in Biochemical Research
The exploration of compounds like troxypyrrolium tosilate is built upon a rich history of research into agents that modulate the nervous system. A pivotal area of this research has been the study of muscarinic acetylcholine (B1216132) receptors (mAChRs), which are integral to numerous physiological functions. wikipedia.orgnih.gov For decades, scientists have investigated how different molecules, acting as either agonists (activators) or antagonists (blockers) of these receptors, can influence bodily processes. psychiatryonline.orgnih.gov This historical pursuit has led to the development of various compounds aimed at understanding and potentially treating a range of conditions. Early efforts in drug development often faced challenges with selectivity, leading to broad effects across the different subtypes of muscarinic receptors (M1-M5). nih.govpsychiatryonline.org The quest for more specific agents has been a driving force in medicinal chemistry, paving the way for the synthesis and investigation of novel molecules.
Scope and Significance of this compound in Chemical and Biological Sciences
This compound has been identified in scientific literature as a compound with a notable biological activity. It is recognized as a serotonin (B10506) inhibitor and has been investigated for its potential as a nootropic, a class of substances that may enhance cognitive function. chemicalbook.com In the realm of biochemical research, it has been studied as a competitive blocker of choline (B1196258) uptake. nootanpharmacy.in Specifically, research has shown it to be a moderately effective inhibitor in studies of synaptosomal choline transport systems. scispace.comresearchgate.net This places this compound within the broader scientific endeavor to understand and manipulate neurotransmitter systems for therapeutic purposes. Its classification as an International Nonproprietary Name (INN) by the World Health Organization underscores its relevance in the pharmaceutical sciences. antibodysociety.orgwho.intwho.int
Structural Class and Fundamental Chemical Characteristics
From a chemical standpoint, this compound is classified as a quaternary ammonium (B1175870) salt. Its structure consists of a troxypyrrolium cation and a tosilate anion. The systematic name for the cationic component is 2-(1-ethylpyrrolidin-1-ium-1-yl)ethyl 3,4,5-trimethoxybenzoate. The tosylate (p-toluenesulfonate) acts as the counter-ion. nih.gov
Below is a data table summarizing the key chemical identifiers for this compound:
| Identifier | Value | Source |
| Molecular Formula | C₂₅H₃₅NO₈S | |
| Molecular Weight | 509.61 g/mol | nih.gov |
| InChI | InChI=1S/C18H28NO5.C7H8O3S/c1-5-19(8-6-7-9-19)10-11-24-18(20)14-12-15(21-2)17(23-4)16(13-14)22-3;1-6-2-4-7(5-3-6)11(8,9)10/h12-13H,5-11H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | nih.gov |
| InChIKey | JSALPWQBJBMBAG-UHFFFAOYSA-M | nih.gov |
| SMILES | CC[N+]1(CCCC1)CCOC(=O)c2cc(c(c(c2)OC)OC)OC.Cc1ccc(cc1)S(=O)(=O)[O-] | nih.gov |
The synthesis of this compound can be achieved through various laboratory methods. One described process involves the reaction of 3-methylphenylacetonitrile with dry ethanol (B145695) and hydrogen chloride, followed by treatment with an ammonia (B1221849) solution. chemicalbook.com Another approach involves the reaction of a pyrrolidine (B122466) derivative with tosyl chloride in a solvent like dichloromethane.
Structure
3D Structure of Parent
Properties
CAS No. |
3612-98-4 |
|---|---|
Molecular Formula |
C25H35NO8S |
Molecular Weight |
509.6 g/mol |
IUPAC Name |
2-(1-ethylpyrrolidin-1-ium-1-yl)ethyl 3,4,5-trimethoxybenzoate;4-methylbenzenesulfonate |
InChI |
InChI=1S/C18H28NO5.C7H8O3S/c1-5-19(8-6-7-9-19)10-11-24-18(20)14-12-15(21-2)17(23-4)16(13-14)22-3;1-6-2-4-7(5-3-6)11(8,9)10/h12-13H,5-11H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI Key |
JSALPWQBJBMBAG-UHFFFAOYSA-M |
SMILES |
CC[N+]1(CCCC1)CCOC(=O)C2=CC(=C(C(=C2)OC)OC)OC.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Canonical SMILES |
CC[N+]1(CCCC1)CCOC(=O)C2=CC(=C(C(=C2)OC)OC)OC.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Related CAS |
3088-28-6 (iodide) |
Synonyms |
1-ethyl-(2-hydroxyethyl)pyrrolidinium 3,4,5-trimethoxybenzoate p-toluene sulfonate FWH 428 troxopyrrolidinium troxypyrrolium troxypyrrolium chloride troxypyrrolium iodide troxypyrrolium tosylate |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Troxypyrrolium Tosilate
Established Synthetic Routes and Reaction Conditions
The traditional synthesis of Troxypyrrolium tosilate can be dissected into two primary stages: the synthesis of the pyrrolidine-based precursor and the subsequent formation of the tosylate salt.
Pyrrolidine-Based Precursor Synthesis
A key intermediate in the synthesis of this compound is 2-[2-(3,4,5-trimethoxybenzoyloxy)ethyl]pyrrolidine. The synthesis of its hydrochloride salt has been described, starting from 2-(2-hydroxyethyl)pyrrolidine nih.govmdpi.comyoutube.com. This process involves a sequence of protection, acylation, and deprotection steps.
Initially, the secondary amine of the pyrrolidine (B122466) ring in 2-(2-hydroxyethyl)pyrrolidine is protected to prevent its reaction during the subsequent acylation step. A common protecting group used for this purpose is the benzyloxycarbonyl (Cbz) group, which is introduced by reacting the starting material with benzyl chloroformate nih.govmdpi.comyoutube.com.
The subsequent step is the O-acylation of the hydroxyl group with 3,4,5-trimethoxybenzoyl chloride. This reaction forms the desired ester linkage. Finally, the Cbz protecting group is removed through hydrogenolysis, typically using a palladium on carbon (Pd/C) catalyst, to yield 2-[2-(3,4,5-trimethoxybenzoyloxy)ethyl]pyrrolidine nih.govmdpi.comyoutube.com. It is crucial to perform this deprotection step in a non-protogenic solvent like benzene to avoid alcoholysis of the ester bond nih.gov. The final precursor is often isolated as its hydrochloride salt to improve stability and handling nih.govmdpi.comyoutube.com.
Table 1: Reaction Steps for Pyrrolidine-Based Precursor Synthesis
| Step | Reactants | Reagents | Product |
| Protection | 2-(2-hydroxyethyl)pyrrolidine | Benzyl chloroformate | N-Benzyloxycarbonyl-2-(2-hydroxyethyl)pyrrolidine |
| Acylation | N-Benzyloxycarbonyl-2-(2-hydroxyethyl)pyrrolidine | 3,4,5-Trimethoxybenzoyl chloride | N-Benzyloxycarbonyl-2-[2-(3,4,5-trimethoxybenzoyloxy)ethyl]pyrrolidine |
| Deprotection | N-Benzyloxycarbonyl-2-[2-(3,4,5-trimethoxybenzoyloxy)ethyl]pyrrolidine | H₂, 5% Pd/C, Benzene | 2-[2-(3,4,5-trimethoxybenzoyloxy)ethyl]pyrrolidine |
Tosylate Salt Formation
The final step in the established synthesis of this compound is the quaternization of the pyrrolidine nitrogen with an ethyl group and the formation of the tosylate salt. This is typically achieved by reacting the pyrrolidine precursor with ethyl p-toluenesulfonate (ethyl tosylate). This reaction, a type of Menshutkin reaction, involves the nucleophilic attack of the tertiary amine on the ethyl group of ethyl tosylate, with the tosylate anion serving as the counterion to the resulting quaternary ammonium (B1175870) cation.
The reaction conditions for such quaternizations can vary, but they are generally carried out in a suitable solvent at a controlled temperature. The choice of solvent can significantly influence the reaction rate and yield.
Advanced Synthetic Approaches and Yield Optimization
While the established routes provide a reliable method for the synthesis of this compound, ongoing research focuses on developing more efficient and optimized synthetic approaches. Advances in catalysis and reaction engineering offer potential avenues for improving yields and simplifying procedures.
For the synthesis of the pyrrolidine core, various modern synthetic methods are available for constructing substituted pyrrolidines. These include catalytic processes that allow for the direct functionalization of the pyrrolidine ring.
In the quaternization step, optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Factors such as the solvent, temperature, reaction time, and the nature of the alkylating agent can be systematically varied to enhance the efficiency of the reaction. For instance, the use of polar aprotic solvents can often accelerate the rate of quaternization reactions. Microwave-assisted synthesis is another advanced technique that can potentially reduce reaction times and improve yields in the synthesis of quaternary ammonium salts.
Design and Synthesis of Novel Troxypyrrolium Analogues
The design and synthesis of novel analogues of this compound are driven by the desire to explore structure-activity relationships (SAR) and potentially discover compounds with improved properties.
Structure-Directed Derivatization Strategies
Structure-directed derivatization involves making systematic modifications to the core structure of this compound. Key areas for modification include:
The Quaternary Ammonium Headgroup: The N-ethyl group can be replaced with other alkyl or functionalized alkyl groups to probe the influence of steric and electronic factors on biological activity.
The Linker: The length and composition of the ethyl ester chain connecting the pyrrolidine ring to the trimethoxybenzoyl group can be altered.
The Aromatic Ring: The substitution pattern on the benzoate (B1203000) ring can be varied. The three methoxy (B1213986) groups can be replaced with other substituents, or their positions can be altered to investigate their role in receptor binding.
Evaluation of Synthetic Accessibility for Analogues
The feasibility of synthesizing novel analogues is a critical consideration. The synthetic routes developed for this compound can often be adapted to produce a range of analogues. The accessibility of starting materials and the robustness of the key chemical transformations will determine the practicality of synthesizing a library of derivatives. For instance, the synthesis of analogues with different aromatic substitutions would require access to the corresponding substituted benzoic acids or benzoyl chlorides. Similarly, variations in the N-alkyl group would necessitate the use of different alkylating agents in the final quaternization step.
Mechanistic Biochemical and Cellular Investigations of Troxypyrrolium Tosilate
Interactions with Neurotransmitter Transport Systems
The primary mechanism of action identified for troxypyrrolium tosilate involves its potent interaction with neurotransmitter transport systems, specifically those responsible for choline (B1196258) uptake. Choline transport is a critical, rate-limiting step for the synthesis of the neurotransmitter acetylcholine (B1216132). researchgate.netnih.gov These transport systems are membrane proteins that carry neurotransmitters across neuronal membranes, regulating their availability in the synaptic cleft. nih.govwikipedia.org
Research has established that this compound acts as a competitive blocker of the high-affinity choline transporter (CHT). scribd.comnootanpharmacy.in This transporter, located on the presynaptic terminals of cholinergic neurons, is responsible for taking up choline from the synaptic cleft. nih.govparahostdis.org By competitively inhibiting this process, this compound directly competes with choline for the transporter's binding site. This action effectively reduces the rate at which choline is taken back into the neuron, thereby limiting the amount of substrate available for the synthesis of new acetylcholine. nih.govnootanpharmacy.in This mechanism is shared with other well-known choline uptake inhibitors, such as hemicholinium-3. scribd.comnootanpharmacy.in
The binding site for choline on its transporters, particularly the high-affinity transporter CHT1, is characterized by the presence of key amino acid residues that facilitate the specific recognition and translocation of the choline molecule. researchgate.netbiorxiv.org Structural analyses of related transporters suggest that the binding pocket often includes aromatic residues, which can form cation-π interactions with the trimethylammonium group of choline. biorxiv.org As a competitive inhibitor and a choline analogue, this compound is understood to interact with this same binding site. researchgate.netscribd.com Its structure allows it to occupy the pocket, preventing choline from binding, but it is not transported in the same way, thus blocking the transporter's function. The precise interactions are inferred from its competitive relationship with choline and other inhibitors like hemicholinium-3. researchgate.net
As a competitive inhibitor, this compound's mechanism of action inherently affects the uptake of other choline analogues. scribd.comnootanpharmacy.in The high-affinity choline transport system can recognize and transport various molecules that are structurally similar to choline. researchgate.net By occupying the transporter's binding site, this compound not only prevents the uptake of choline itself but also obstructs the transport of other choline analogues that would otherwise utilize the same pathway. researchgate.netnih.gov This underscores its role as a specific blocker of the CHT-mediated transport mechanism.
Enzyme Modulation Studies
Beyond its effects on transport proteins, this compound has been examined for its ability to modulate the activity of specific enzyme systems.
Studies evaluating the interaction of this compound with cytochrome P450 (P450) enzymes have revealed inhibitory activity against specific isoforms. P450 enzymes are a large family of heme-containing monooxygenases crucial for the metabolism of a wide range of compounds. nih.govnih.gov Notably, this compound has been identified as an inhibitor of CYP121, a P450 enzyme found in Mycobacterium tuberculosis that is essential for the bacterium's viability. nih.gov It demonstrated a significant inhibitory potency with a reported IC50 value of 2.7 µM. This inhibitory effect is more potent than that observed for other known P450 inhibitors like econazole (B349626) and ketoconazole (B1673606) against the same enzyme.
Table 1: Comparative Inhibition of Cytochrome P450 CYP121 This interactive table provides data on the inhibitory potency of this compound and other compounds against the CYP121 enzyme.
| Compound | Enzyme Target | Inhibition Potency (IC50) |
| This compound | CYP121 | 2.7 µM |
| Econazole | CYP121 | 10 µM |
| Ketoconazole | CYP121 | 5 µM |
The primary biochemical role of this compound as a choline uptake inhibitor has indirect but significant consequences for enzymatic pathways reliant on choline. By limiting the availability of intracellular choline, it reduces the substrate for the enzyme choline acetyltransferase, which is responsible for synthesizing acetylcholine. researchgate.net Additionally, some research has suggested that the compound may modulate serotonin (B10506) receptors. While the direct enzymatic targets of this modulation are not fully detailed, this activity implies an interaction with the broader enzymatic and signaling pathways that govern serotonergic neurotransmission. merckmillipore.com
Structure Activity Relationship Sar and Computational Chemistry of Troxypyrrolium Tosilate
Elucidation of Key Structural Motifs for Biological Activity
The core structural components of the active cation, troxypyrrolium, are:
The Quaternary Ammonium (B1175870) Group: The positively charged nitrogen atom within the pyrrolidinium (B1226570) ring is a critical feature. Choline (B1196258) itself is a quaternary ammonium compound, and this charged group is essential for the initial recognition and binding at the choline transporter, likely through strong ionic interactions with negatively charged amino acid residues in the binding site. nih.gov This cationic head is a common feature among many choline transporter inhibitors. mdpi.com
The Pyrrolidinium Ring: This cyclic structure provides a rigid scaffold that orients the other functional groups in a specific spatial arrangement. The size and conformation of this ring influence the compound's fit within the transporter's binding pocket.
The Ethyl Linker: The two-carbon chain connecting the pyrrolidinium ring to the ester group provides a specific distance and degree of flexibility between the cationic head and the bulkier ester moiety. This spacing is crucial for optimal interaction with different subsites within the receptor.
| Structural Motif | Presumed Role in Biological Activity | Supporting Rationale |
|---|---|---|
| Quaternary Ammonium Cation | Primary recognition and binding to the choline transporter | Mimics the endogenous ligand choline; enables strong ionic interactions with the transporter's binding site. nih.gov |
| Pyrrolidinium Ring | Provides a rigid scaffold and defined spatial orientation | Constrains the conformation, influencing how the molecule fits into the binding pocket. |
| Ethyl Linker | Acts as a spacer between the cationic head and the benzoate (B1203000) group | Positions the functional groups at an optimal distance for simultaneous interaction with different regions of the binding site. |
| Trimethoxybenzoate Group | Enhances binding affinity through secondary interactions | Contributes to van der Waals forces and potential hydrogen bonding; influences selectivity and overall pharmacokinetics. |
Computational Modeling and Molecular Dynamics Simulations
Computational modeling encompasses a range of techniques used to simulate and predict the behavior of molecules, offering insights that complement experimental data. openaccessjournals.com For a molecule like troxypyrrolium tosilate, these methods can be used to understand its interactions with its biological target, its conformational preferences, and its energetic properties.
The process would involve:
Model Preparation: Obtaining or building a 3D model of the human high-affinity choline transporter (CHT), encoded by the SLC5A7 gene. researchgate.netfrontiersin.org
Ligand Preparation: Generating a 3D conformation of the troxypyrrolium cation.
Docking Simulation: Using software to place the troxypyrrolium cation into the putative binding site of the CHT model. This site is expected to contain negatively charged residues, such as aspartate or glutamate, that interact with the cationic head of the ligand. nih.gov
Scoring and Analysis: The resulting poses would be ranked based on a scoring function that estimates the binding affinity (ΔGbind). nih.gov Analysis of the top-ranked poses would reveal key interactions, such as ionic bonds with the quaternary nitrogen and hydrophobic or hydrogen bond interactions with the trimethoxybenzoate moiety. These insights are crucial for understanding the basis of its inhibitory activity.
The biological activity of a flexible molecule like troxypyrrolium is dependent on the conformation it adopts when binding to its receptor. Conformational analysis is a computational method used to identify the stable, low-energy shapes a molecule can assume. By calculating the potential energy for different arrangements of its atoms, an energetic profile can be generated.
For troxypyrrolium, this analysis would reveal the rotational barriers around its single bonds, particularly in the ethyl linker, and the preferred orientation of the trimethoxybenzoate group relative to the pyrrolidinium ring. This information is valuable because the bioactive conformation—the shape the molecule takes when it binds to the transporter—is typically a low-energy conformer. Understanding the molecule's intrinsic conformational preferences helps rationalize its binding affinity and can guide the design of more rigid, potent analogues.
Molecular dynamics (MD) simulations could further enhance this understanding by simulating the atomic motions of the ligand, either in a solvent or within the receptor's binding site, over time. nih.govebsco.com An MD simulation provides a dynamic picture of the ligand-receptor complex, revealing the stability of key interactions and the flexibility of different parts of the molecule and protein. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activities. mdpi.com A QSAR model is a mathematical equation that relates numerical descriptors of the molecules (representing their physicochemical properties) to their activity, such as inhibitory potency (IC₅₀). mdpi.com
While a specific QSAR model for this compound analogues has not been published, developing one would be a logical step in a drug discovery program. nih.gov The workflow would be as follows:
Data Set Assembly: Synthesize and test a series of analogues of troxypyrrolium tosylate for their ability to inhibit choline uptake. Variations could be made to the N-alkyl substituent, the linker length, and the substitution pattern on the benzoate ring.
Descriptor Calculation: For each analogue, calculate a wide range of molecular descriptors, such as electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological descriptors.
Model Building: Use statistical methods, like partial least squares (PLS) regression, to build a model that correlates a subset of these descriptors with the measured biological activity. nih.gov
Validation: Rigorously validate the model to ensure its statistical robustness and predictive power using internal and external test sets. mdpi.comtoxicology.org
A validated QSAR model would be invaluable for predicting the activity of new, unsynthesized analogues, thereby prioritizing synthetic efforts towards more potent compounds.
Virtual Screening and Lead Optimization Strategies for Analogues
For this compound, both approaches could be used to discover novel analogues or lead compounds for optimization:
Ligand-Based Virtual Screening (LBVS): A pharmacophore model could be developed based on the key structural motifs of troxypyrrolium (the cationic center, hydrophobic aromatic region, hydrogen bond acceptors). This model would then be used to search 3D chemical databases for other molecules that match these features.
Structure-Based Virtual Screening (SBVS): Using a 3D model of the choline transporter, large compound libraries could be docked into the binding site in silico. researchgate.net The top-scoring compounds would be selected for experimental testing. This approach has been successfully used to identify inhibitors for other transporters and enzymes. nih.govuq.edu.au
Once initial hits are identified, lead optimization strategies would involve making targeted chemical modifications to improve potency and other properties. Insights from SAR, docking, and QSAR models would guide this process, suggesting which parts of the molecule to modify.
| Computational Method | Application to this compound | Potential Insights |
|---|---|---|
| Ligand-Receptor Docking | Predicting the binding pose in the choline transporter. | Identification of key amino acid interactions; rationalization of SAR. nih.gov |
| Molecular Dynamics | Simulating the dynamic behavior of the ligand-receptor complex. | Assessment of binding stability and conformational flexibility. nih.gov |
| QSAR Modeling | Developing a predictive model for analogues. | Guiding lead optimization by predicting the activity of new compounds. mdpi.com |
| Virtual Screening | Searching for novel analogues in large chemical databases. | Discovery of new chemical scaffolds with potential inhibitory activity. frontiersin.orguq.edu.au |
Theoretical Insights into Reactivity and Selectivity
Computational chemistry methods, such as those based on quantum mechanics, can provide theoretical insights into the electronic structure of a molecule, which governs its reactivity and selectivity. openaccessjournals.com
For troxypyrrolium tosylate, key aspects to investigate would include:
Electrostatic Potential Map: This would visualize the charge distribution across the molecule, highlighting the strong positive charge localized on the quaternary ammonium head and the electronegative regions around the ester carbonyl and methoxy (B1213986) oxygen atoms. This map would reinforce the importance of electrostatic interactions in receptor binding.
Reactivity of the Ester Group: The ester linkage is a potential site of metabolic hydrolysis. Theoretical calculations could determine the susceptibility of the carbonyl carbon to nucleophilic attack, providing an indication of the compound's metabolic stability.
Selectivity: Troxypyrrolium's selectivity for the choline transporter over other transporters or receptors is determined by the precise complementarity of its structure with the target's binding site. While it is known to be a competitive inhibitor of CHT, its activity at other transporters, such as the organic cation transporters (OCTs) which also transport choline, would be of interest. researchgate.netnih.gov Computational docking studies against models of different transporters could theoretically predict its selectivity profile, helping to rationalize its pharmacological effects.
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Exploration of Research Applications and Advanced Materials Integration
Utilization as a Biochemical Probe or Research Tool
Troxypyrrolium tosilate, a pyrrolidinium (B1226570) derivative, serves as a valuable research tool for investigating the dynamics of choline (B1196258) uptake. Its structural similarity to choline allows it to interact with choline transport systems, making it an effective competitive inhibitor. This inhibitory action is crucial for studying the kinetics and regulation of choline transporters in various model systems.
Probing Choline Transport Dynamics in Model Systems
The high-affinity choline transport (CHT) system is a key component in the synthesis of the neurotransmitter acetylcholine (B1216132). nih.gov Compounds that can selectively inhibit this transporter are instrumental in elucidating its physiological role. Pyrrolidinium-based compounds, such as N-hydroxyethyl pyrrolidinium methiodide (also known as pyrrolcholine), have been demonstrated to be effective inhibitors of the high-affinity choline transport system in rat brain synaptosomes. nih.gov
These compounds act as competitive inhibitors, meaning they vie with choline for the same binding site on the transporter protein. By observing the effects of varying concentrations of these inhibitors on choline uptake, researchers can deduce important kinetic parameters of the transport system. For instance, the inhibitory constant (I50), which is the concentration of the inhibitor required to reduce the maximal rate of choline transport by 50%, provides a quantitative measure of the inhibitor's potency.
Detailed research findings have shown that N-alkyl analogs of choline, including pyrrolcholine, inhibit choline transport with I50 values in the low micromolar range. nih.gov This makes them suitable probes for studying the high-affinity choline transporter. Furthermore, radiolabeled versions of these compounds, such as [3-H]pyrrolcholine, can be used to directly measure their transport into synaptosomes via the high-affinity system and their subsequent metabolism into acetyl derivatives. nih.gov This provides a direct means to trace the pathway of these choline analogs and understand their fate within the cell.
Table 1: Inhibitory Potency of Pyrrolidinium Analogs on High-Affinity Choline Transport
| Compound | I50 Value (µM) | Model System | Reference |
|---|---|---|---|
| N-hydroxyethyl pyrrolidinium methiodide (pyrrolcholine) | 2 to 6 | Rat Brain Synaptosomes | nih.gov |
Analytical Methodologies for Characterizing Interactions
Characterizing the interaction between this compound and choline transporters requires a combination of biochemical and analytical techniques. The primary method for studying transport inhibition is the radiolabeled substrate uptake assay. In this assay, the uptake of a radiolabeled form of choline (e.g., [3-H]choline) is measured in the presence and absence of the inhibitor.
The general procedure for such an assay involves:
Preparation of the model system: This typically involves isolating synaptosomes from brain tissue, which are resealed nerve terminals that contain functional choline transporters.
Incubation: The synaptosomes are incubated with varying concentrations of the inhibitor (e.g., this compound) for a defined period.
Substrate addition: A known concentration of radiolabeled choline is added to the incubation mixture.
Termination of uptake: The transport process is rapidly stopped, often by rapid filtration and washing with ice-cold buffer to remove extracellular radiolabeled choline.
Quantification: The amount of radiolabeled choline taken up by the synaptosomes is quantified using liquid scintillation counting.
By plotting the rate of choline uptake against the concentration of the inhibitor, an inhibition curve can be generated, from which the I50 value can be determined. Further kinetic analysis, such as Lineweaver-Burk or Dixon plots, can be employed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
In addition to radiolabeled uptake assays, other analytical methods can be employed to study the binding of such compounds to the transporter. These may include:
Competition binding assays: Using a radiolabeled ligand that binds to the choline transporter, the ability of an unlabeled compound like this compound to displace the radioligand is measured. This allows for the determination of the binding affinity (Ki) of the compound.
High-Performance Liquid Chromatography (HPLC): This technique can be used to separate and quantify the parent compound and its metabolites (e.g., acetylated forms) from biological samples, providing insights into its metabolic fate after transport. nih.gov
These analytical methodologies are essential for a comprehensive understanding of how this compound and similar compounds interact with and modulate the function of choline transporters.
Future Directions and Emerging Research Avenues for Troxypyrrolium Tosilate
Development of Advanced Analytical Techniques for Characterization
The comprehensive characterization of active pharmaceutical ingredients (APIs) like troxypyrrolium tosilate is fundamental to drug development and manufacturing. Future research will likely focus on employing and refining advanced analytical techniques to gain deeper insights into its physicochemical properties.
Modern analytical methods are crucial for understanding the complexities of drug molecules. jagiellonskiecentruminnowacji.plamericanpharmaceuticalreview.com Techniques such as Quadrupole Time-of-Flight Liquid Chromatography-Mass Spectrometry (Q-TOF LC-MS) offer high-resolution separation and sensitive detection, which are vital for assessing product quality and purity. americanpharmaceuticalreview.com For a compound like this compound, these methods can provide detailed information about its composition, integrity, and any potential impurities. americanpharmaceuticalreview.com
The evolution of analytical techniques has moved from basic assays to more sophisticated technologies that provide detailed molecular insights. biointron.com For instance, mass spectrometry (MS) is instrumental in delineating amino acid sequences and elucidating protein structures, which, by analogy, can be applied to understand the detailed molecular structure of complex compounds like this compound. biointron.com Furthermore, techniques like Raman mapping and scanning electron microscopy can offer valuable information regarding the solid-state properties of the API, which is critical for formulation development. jagiellonskiecentruminnowacji.pl The application of such advanced and often non-standard analytical tools can help in understanding the behavior of the drug substance, ensuring consistency across batches, and solving potential manufacturing issues. jagiellonskiecentruminnowacji.pl
Future research could focus on developing and validating novel analytical methods specifically tailored for this compound. This includes creating methods for more accurate quantification in complex biological matrices and for the detailed characterization of its degradation products. jagiellonskiecentruminnowacji.pl The use of green analytical chemistry principles, which aim to reduce waste and use safer solvents, is also an emerging area of importance. rroij.com
Interdisciplinary Research Opportunities in Chemical Biology
The intersection of chemistry and biology offers fertile ground for exploring the therapeutic potential of this compound. As a quaternary ammonium (B1175870) compound, it shares structural similarities with other biologically active molecules, suggesting potential interactions with various biological systems. ontosight.ai
One area of interest is its potential role as a serotonin (B10506) inhibitor. chemicalbook.com Further investigation using chemical biology tools could elucidate the specific molecular targets and pathways through which it exerts this effect. Additionally, its classification as a choline (B1196258) uptake competitive blocker, alongside compounds like hemicholinium-3, opens up avenues for research in neuropharmacology. nootanpharmacy.inscribd.com Understanding its interaction with the choline transport system could provide insights into its potential as a research tool for studying cholinergic neurotransmission. researchgate.net
The development of new drugs and the study of existing ones are increasingly benefiting from an interdisciplinary approach that combines synthetic chemistry with molecular and behavioral biology. scribd.com Future research on this compound could leverage such an approach to explore its mechanism of action and potential therapeutic applications in greater detail.
Unexplored Mechanistic Pathways and Target Identification in Non-Human Systems
While some pharmacological properties of this compound have been identified, a comprehensive understanding of its mechanism of action remains an area for future exploration. chemicalbook.comnootanpharmacy.inscribd.com Research in non-human systems can provide valuable insights into its molecular targets and the signaling pathways it modulates.
Studies have indicated that this compound acts as a serotonin inhibitor and a competitive blocker of choline uptake. chemicalbook.comnootanpharmacy.in However, the precise molecular interactions underlying these activities are not fully characterized. Future research could employ techniques such as affinity chromatography, proteomics, and genetic screening in model organisms to identify its direct binding partners and downstream effectors.
Investigating its effects in various non-human models, from cell cultures to animal models, can help to build a more complete picture of its pharmacological profile. This could uncover novel mechanisms of action and potentially new therapeutic indications for this compound.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to minimize environmental impact and enhance sustainability. rroij.comsynthiaonline.com Applying these principles to the synthesis of this compound represents a significant and forward-looking research direction.
Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. skpharmteco.comnih.gov This includes inventing novel reactions to maximize desired products and minimize by-products, simplifying operations, and using environmentally benign solvents. nih.gov The twelve principles of green chemistry provide a framework for achieving these goals, emphasizing atom economy, waste prevention, and the use of safer chemicals and solvents. rroij.comsynthiaonline.com
The current manufacturing process for similar compounds involves multiple steps and the use of various reagents and solvents. chemicalbook.com Future research could focus on developing greener synthetic routes for this compound. This might involve:
Use of Greener Solvents: Replacing traditional volatile organic solvents with safer alternatives like water, supercritical fluids, or ionic liquids. nih.gov
Catalysis: Employing catalytic reactions, including biocatalysis using enzymes, to improve efficiency and reduce waste. synthiaonline.com
Renewable Feedstocks: Exploring the use of renewable starting materials to reduce reliance on petrochemical sources. nih.gov
Process Intensification: Designing more efficient synthetic schemes that reduce the number of steps and simplify purification processes. nih.gov
By integrating green chemistry principles, the synthesis of this compound can be made more economically and environmentally sustainable. rroij.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
